![molecular formula C17H21N3O B2712235 N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1797024-01-1](/img/structure/B2712235.png)
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide, commonly known as PPA, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. PPA belongs to the class of nootropic drugs that are known for their cognitive-enhancing effects.
Mechanism of Action
PPA is believed to work by modulating the activity of neurotransmitters in the brain. PPA is a potent inhibitor of the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, attention, and motivation. PPA has also been shown to increase the release of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
PPA has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects. PPA has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. PPA has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Advantages and Limitations for Lab Experiments
PPA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. PPA has also been shown to have a low toxicity profile, which makes it a safe compound to work with. However, PPA has several limitations. It is a racemic mixture, which means that the enantiomers may have different pharmacological properties. PPA is also a relatively new compound, and more research is needed to fully understand its pharmacological properties.
Future Directions
For the study of PPA include the development of analogs and investigation of its potential use in the treatment of neurodegenerative disorders.
Synthesis Methods
PPA can be synthesized through a multi-step process that involves the reaction of 2-pyrrolidone, benzaldehyde, and methylamine. The reaction yields a racemic mixture of PPA, which can be separated into its enantiomers using chiral chromatography. The synthesis of PPA is relatively straightforward and can be performed in a laboratory setting.
Scientific Research Applications
PPA has been extensively studied for its cognitive-enhancing effects. In animal models, PPA has been shown to improve memory retention and retrieval, increase attention span, and enhance learning ability. PPA has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(14-19-10-4-5-11-19)18-13-16-9-6-12-20(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYOBAYGTFCUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide |
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